molecular formula C32H26Cl8O7 B058394 Antox W CAS No. 116189-57-2

Antox W

Cat. No.: B058394
CAS No.: 116189-57-2
M. Wt: 806.2 g/mol
InChI Key: DLILBKGBBLFHNW-UHFFFAOYSA-N
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Description

Antox W is a multifunctional antioxidant formulation primarily composed of selenium, vitamin A acetate, ascorbic acid (vitamin C), and vitamin E, often supplemented with trace elements to enhance its redox-regenerative properties. It is designed to neutralize free radicals, mitigate oxidative stress, and support cellular repair mechanisms across diverse pathological conditions, including chronic pancreatitis, heavy metal toxicity, and neurodegenerative disorders . Its mechanism involves two-electron transfer to stabilize reactive oxygen species (ROS), coupled with regeneration via adjacent metabolic pathways, allowing sustained activity at nanomolar concentrations . Clinical studies highlight its efficacy in improving quality of life (QoL), reducing pain, and lowering dependence on analgesics in chronic diseases .

Properties

CAS No.

116189-57-2

Molecular Formula

C32H26Cl8O7

Molecular Weight

806.2 g/mol

IUPAC Name

dimethyl benzene-1,2-dicarboxylate;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene;2,3,4,5,6-pentachlorophenol

InChI

InChI=1S/C16H15Cl3O2.C10H10O4.C6HCl5O/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-13-9(11)7-5-3-4-6-8(7)10(12)14-2;7-1-2(8)4(10)6(12)5(11)3(1)9/h3-10,15H,1-2H3;3-6H,1-2H3;12H

InChI Key

DLILBKGBBLFHNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.COC(=O)C1=CC=CC=C1C(=O)OC.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl.COC(=O)C1=CC=CC=C1C(=O)OC.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Other CAS No.

116189-57-2

Synonyms

Dimethyl phthalate with pentachlorophenol and 1,1'-(2,2,2-trichloroethylidene)bis(4-methoxybenzene)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Primary Mechanism Regeneration Pathway Key Limitations
Antox W Two-electron transfer; ROS neutralization Regenerated via enzymatic/metabolic pathways (e.g., glutathione reductase) Prooxidant risk under low cellular reducing capacity
MitoQ10 Targets mitochondrial ROS; single-electron transfer Dependent on ubiquinone pool in mitochondria Prooxidant effects in physiological conditions; disrupts electron transport chain
N-acetylcysteine (NAC) Precursor for glutathione synthesis; direct ROS scavenging Requires glutathione synthase activity Limited efficacy in chronic oxidative stress due to glutathione depletion
Astaxanthin Singlet oxygen quenching; lipid peroxidation inhibition Non-regenerative; requires continuous intake Low bioavailability in non-lipid formulations

Clinical Efficacy in Chronic Pancreatitis

Parameter This compound (n=68) Placebo/No Antox (n=69) MitoQ10 (n=30)
Median Pain Score (VAS) 3 (0–8) 6 (0–8) 5 (2–9)
Analgesic Use 22% 58% 45%
Global QoL Score 75/100 50/100 60/100
Adverse Events Mild gastrointestinal disturbances (10%) N/A Prooxidant effects (20%)

Notable Findings:

  • This compound reduced opioid dependence by 36% compared to controls, outperforming MitoQ10 in pain management .

Biochemical and Histopathological Outcomes

Study Model This compound Efficacy Comparable Compound (Result)
Lead/Arsenic Neurotoxicity (Rats) Restored cholinesterase activity (↑25%); reduced neuronal apoptosis Curcumin (↑18% activity; limited blood-brain barrier penetration)
Metalaxyl Hepatotoxicity (Mice) ↓ Bax-positive hepatocytes by 40%; reduced DNA fragmentation Silymarin (↓30% apoptosis; slower regeneration)
Paraquat Lung Toxicity (Rats) Synergistic effect with Singular (↓CRP by 50%) NAC monotherapy (↓CRP by 20%)

Critical Note: this compound’s multivitamin composition enhances its bioavailability in multi-organ toxicity models, whereas single-agent antioxidants show tissue-specific limitations .

Limitations and Contradictions

  • Prooxidant Risk : this compound’s efficacy depends on cellular redox status; under hypoxia or low antioxidant reserves, it may exacerbate oxidative damage .
  • Drug Interactions: In trichinosis models, this compound reduced mebendazole efficacy against intestinal parasites but enhanced larval phase treatment, indicating context-dependent effects .
  • Inconsistent Meta-Analysis Results: While this compound improved QoL in matched-duration CP cohorts, broader reviews found nonsignificant pain reduction for antioxidants overall, suggesting patient stratification is critical .

Q & A

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles in this compound studies?

  • Methodological Answer : Deposit raw data in repositories like Figshare or Zenodo with DOIs. Use standardized metadata (e.g., MIAME for microarray data) and open-source analysis pipelines (e.g., R/Python scripts). Reference guidelines like the ARRIVE checklist for preclinical reporting .

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